molecular formula C8H9FN2O B11818382 Benzenecarboximidamide, 4-fluoro-N-hydroxy-3-methyl-

Benzenecarboximidamide, 4-fluoro-N-hydroxy-3-methyl-

Cat. No.: B11818382
M. Wt: 168.17 g/mol
InChI Key: PHZVDPONAZQUNF-UHFFFAOYSA-N
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Description

Benzenecarboximidamide, 4-fluoro-N-hydroxy-3-methyl- is a chemical compound with the molecular formula C8H8FNO and a molecular weight of 153.15 g/mol . This compound is known for its unique structural features, including a fluorine atom and a hydroxyl group attached to the benzene ring, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of Benzenecarboximidamide, 4-fluoro-N-hydroxy-3-methyl- involves several steps. One common method includes the reaction of 4-fluoro-3-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Benzenecarboximidamide, 4-fluoro-N-hydroxy-3-methyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenecarboximidamide, 4-fluoro-N-hydroxy-3-methyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, 4-fluoro-N-hydroxy-3-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group and fluorine atom play crucial roles in its binding affinity and reactivity with biological molecules. These interactions can lead to the inhibition of enzymes or modulation of signaling pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Benzenecarboximidamide, 4-fluoro-N-hydroxy-3-methyl- can be compared with other similar compounds such as:

  • Benzenecarboximidamide, 4-chloro-2-fluoro-N-hydroxy-
  • Benzenecarboximidamide, 2-chloro-4-fluoro-N-hydroxy-
  • Benzenecarboximidamide, 4-fluoro-N-hydroxy-3-methyl-

These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The presence of different substituents can significantly influence their chemical properties and biological activities .

Properties

IUPAC Name

4-fluoro-N'-hydroxy-3-methylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-5-4-6(8(10)11-12)2-3-7(5)9/h2-4,12H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZVDPONAZQUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=NO)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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